molecular formula C20H21ClFNO3S B588189 m-Fluoro Prasugrel-d4 Hydrochloride CAS No. 1794828-80-0

m-Fluoro Prasugrel-d4 Hydrochloride

Cat. No. B588189
CAS RN: 1794828-80-0
M. Wt: 413.925
InChI Key: JMTYHLAGGLCFFP-XJKLIFGDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

M-Fluoro Prasugrel-d4 Hydrochloride is a compound with the molecular formula C20H17D4ClFNO3S and a molecular weight of 413.93 . It is used in the field of organic chemistry and is not intended for human or veterinary use.


Molecular Structure Analysis

The molecular structure of m-Fluoro Prasugrel-d4 Hydrochloride is complex, with a molecular formula of C20H21ClFNO3S . It is a stable isotope and is related to the parent API Prasugrel .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of m-Fluoro Prasugrel-d4 Hydrochloride involves the substitution of hydrogen with deuterium at specific positions of the precursor molecule. This is achieved through a series of chemical reactions.", "Starting Materials": [ "Prasugrel Hydrochloride", "m-Fluoroaniline", "Deuterium oxide", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Dichloromethane" ], "Reaction": [ "Step 1: Dissolve Prasugrel Hydrochloride in deuterium oxide and add sodium borohydride. Stir the mixture for several hours at room temperature to reduce the carbonyl group to an alcohol.", "Step 2: Add m-Fluoroaniline to the reaction mixture and stir for several hours at room temperature to allow for nucleophilic substitution.", "Step 3: Acidify the reaction mixture with hydrochloric acid to protonate the amine group and precipitate the product.", "Step 4: Collect the product by filtration and wash with water.", "Step 5: Dissolve the product in sodium hydroxide solution and extract with ethyl acetate.", "Step 6: Dry the organic layer with sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 7: Purify the crude product by column chromatography using a mixture of methanol and dichloromethane as the eluent.", "Step 8: Collect the purified product and convert to the hydrochloride salt by treatment with hydrochloric acid in methanol." ] }

CAS RN

1794828-80-0

Product Name

m-Fluoro Prasugrel-d4 Hydrochloride

Molecular Formula

C20H21ClFNO3S

Molecular Weight

413.925

IUPAC Name

[5-[2-cyclopropyl-2-oxo-1-(2,3,4,6-tetradeuterio-5-fluorophenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;hydrochloride

InChI

InChI=1S/C20H20FNO3S.ClH/c1-12(23)25-18-10-15-11-22(8-7-17(15)26-18)19(20(24)13-5-6-13)14-3-2-4-16(21)9-14;/h2-4,9-10,13,19H,5-8,11H2,1H3;1H/i2D,3D,4D,9D;

InChI Key

JMTYHLAGGLCFFP-XJKLIFGDSA-N

SMILES

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC(=CC=C3)F)C(=O)C4CC4.Cl

synonyms

2-[1-[2-Cyclopropyl-1-(3-fluorophenyl-d4)-2-oxoethyl]-4-mercapto-3-piperidinylidene]acetic Acid Hydrochloride;  m-Fluoroprasugrel-d4 Hydrochloride;  2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(3-fluorophenyl-d4)ethanone

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.